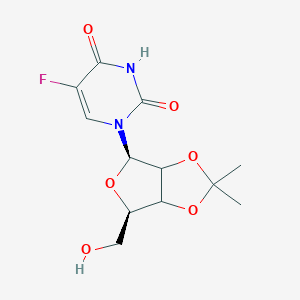

2',3'-O-Isopropylidene-5-fluorouridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

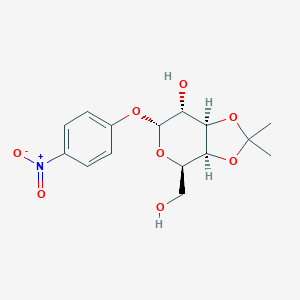

2’,3’-O-Isopropylidene-5-fluorouridine is a chemical compound known for its applications in biochemical research. It is a derivative of uridine, where the hydroxyl groups at the 2’ and 3’ positions are protected by an isopropylidene group, and the hydrogen at the 5 position is replaced by a fluorine atom. This modification enhances its stability and alters its biological activity, making it a valuable tool in various scientific studies .

Mechanism of Action

Target of Action

The primary target of 2’,3’-O-Isopropylidene-5-fluorouridine is the immune response, specifically the primary antibody response towards sheep red blood cells (SRBC) .

Mode of Action

2’,3’-O-Isopropylidene-5-fluorouridine acts as a suppressant, inhibiting the primary antibody response to SRBC

Biochemical Pathways

The biochemical pathways affected by 2’,3’-O-Isopropylidene-5-fluorouridine are related to the immune response. By suppressing the primary antibody response to SRBC, the compound may influence the pathways involved in antibody production and immune cell activation

Pharmacokinetics

The compound is known to be soluble in acetone, dmf, dmso, and methanol , which may influence its bioavailability and distribution within the body.

Result of Action

The primary result of 2’,3’-O-Isopropylidene-5-fluorouridine’s action is the suppression of the primary antibody response to SRBC

Action Environment

It’s known that the compound is stable at -20° c , suggesting that temperature could play a role in its stability. Other factors such as pH, presence of other compounds, and specific biological environments could also potentially influence its action and efficacy.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 2’,3’-O-Isopropylidene-5-fluorouridine plays a significant role as a suppressant to primary antibody response toward sheep red blood cells

Cellular Effects

It is known to suppress the primary antibody response toward sheep red blood cells , which suggests it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to suppress the primary antibody response toward sheep red blood cells

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-O-Isopropylidene-5-fluorouridine typically involves the protection of uridine’s hydroxyl groups followed by fluorination. One common method includes:

Protection Step: Uridine is reacted with acetone in the presence of an acid catalyst to form the isopropylidene derivative.

Fluorination Step: The protected uridine is then treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 5 position.

Industrial Production Methods: Industrial production of 2’,3’-O-Isopropylidene-5-fluorouridine follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2’,3’-O-Isopropylidene-5-fluorouridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding uracil derivatives.

Reduction: Reduction reactions can convert it back to uridine derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed:

Oxidation: 5-fluorouracil derivatives.

Reduction: 5-fluorouridine.

Substitution: Various substituted uridine derivatives depending on the nucleophile used.

Scientific Research Applications

2’,3’-O-Isopropylidene-5-fluorouridine is widely used in scientific research due to its unique properties:

Chemistry: It serves as a precursor in the synthesis of other fluorinated nucleosides.

Biology: It is used in studies involving nucleic acid metabolism and enzyme interactions.

Industry: It is used in the production of labeled compounds for tracing and imaging studies

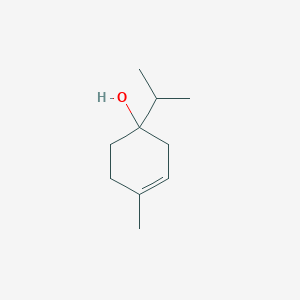

Comparison with Similar Compounds

5-Fluorouridine: Lacks the isopropylidene protection, making it less stable.

2’,3’-O-Isopropylidene-uridine: Lacks the fluorine atom, resulting in different biological activity.

5-Fluoro-2’-deoxyuridine: Similar fluorination but lacks the isopropylidene protection

Uniqueness: 2’,3’-O-Isopropylidene-5-fluorouridine’s unique combination of isopropylidene protection and fluorination provides enhanced stability and distinct biological activity, making it a valuable compound in various research applications .

Properties

CAS No. |

2797-17-3 |

|---|---|

Molecular Formula |

C12H15FN2O6 |

Molecular Weight |

302.26 g/mol |

IUPAC Name |

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoropyrimidine-2,4-dione |

InChI |

InChI=1S/C12H15FN2O6/c1-12(2)20-7-6(4-16)19-10(8(7)21-12)15-3-5(13)9(17)14-11(15)18/h3,6-8,10,16H,4H2,1-2H3,(H,14,17,18)/t6-,7-,8-,10-/m1/s1 |

InChI Key |

LHTMLCXJMYPWGR-FDDDBJFASA-N |

SMILES |

CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)F)CO)C |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=O)NC3=O)F)CO)C |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)F)CO)C |

Synonyms |

5-Fluoro-2’,3’-O-(1-methylethylidene)uridine; 5-Fluoro-2’,3’-O-isopropylideneuridine; _x000B_5-Fluoro-2’,3’-isopropylideneuridine_x000B_ |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

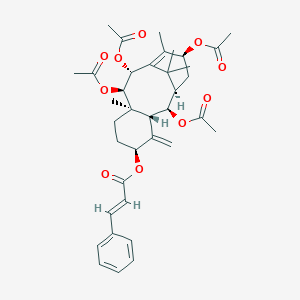

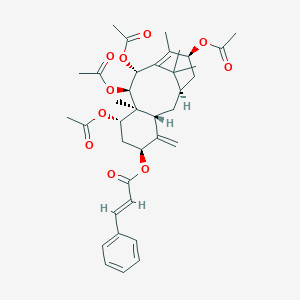

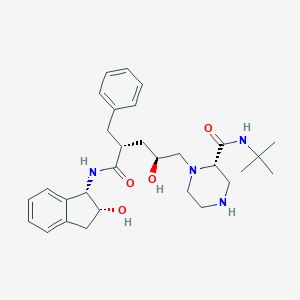

Feasible Synthetic Routes

Q1: What is the significance of 2',3'-O-Isopropylidene-5-fluorouridine in pharmaceutical chemistry?

A1: this compound is not a pharmaceutical compound itself but serves as a crucial starting material in the synthesis of 5'-deoxy-5-fluorouridine [, , ]. This modified nucleoside exhibits biological activity and is of interest for potential applications in medicine.

Q2: What is the key transformation involving this compound in the synthesis of 5'-deoxy-5-fluorouridine?

A2: The synthesis involves several key steps, starting with the conversion of this compound into its corresponding 5'-O-sulfonyl derivative by reacting it with a sulfonyl chloride derivative (R-SO₃H, where R can be alkyl or substituted phenyl groups) []. This derivative then undergoes a nucleophilic substitution reaction with an alkali metal or alkaline earth metal iodide to displace the sulfonyl group with iodine [, ]. Subsequent hydrolysis removes the isopropylidene protecting group, and finally, the 5'-iodo intermediate is reduced to yield the desired 5'-deoxy-5-fluorouridine [, , ].

Q3: Are there any studies on the stability of this compound?

A3: While the provided research papers focus on the synthetic process, one study investigates the thermal properties of 5′-deoxy-5′-iodo-2′,3′-O-isopropylidene-5-fluorouridine, an intermediate in the synthesis []. This information could be relevant for optimizing reaction conditions and understanding potential degradation pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)

![1H-Pyrazolo[3,4-b]pyridine-3-diazonium Tetrafluoroborate(1-)](/img/structure/B26216.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)